5,8-bis(5-broMothiophen-
Description
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Properties
Molecular Formula |
C44H48Br2N2O2S2 |
|---|---|
Molecular Weight |
860.8 g/mol |
IUPAC Name |
5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-octoxyphenyl)quinoxaline |
InChI |
InChI=1S/C44H48Br2N2O2S2/c1-3-5-7-9-11-13-27-49-33-19-15-17-31(29-33)41-42(32-18-16-20-34(30-32)50-28-14-12-10-8-6-4-2)48-44-36(38-24-26-40(46)52-38)22-21-35(43(44)47-41)37-23-25-39(45)51-37/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
APWNEFWBTHVGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)C5=CC=C(S5)Br)C6=CC=C(S6)Br |
Origin of Product |
United States |
Historical Context and Evolution of Research on Brominated Thiophene Derivatives
The exploration of thiophene (B33073) and its derivatives in materials science has a rich history, with brominated thiophenes playing a pivotal role from the outset. Initially, research focused on understanding the fundamental chemical and physical properties of these compounds. ontosight.aiontosight.ai The introduction of bromine atoms onto the thiophene ring was found to significantly influence the compound's reactivity, solubility, and electronic characteristics. ontosight.ai This opened up avenues for their use as intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. ontosight.aiontosight.aiontosight.ai
Over time, the focus shifted towards the application of brominated thiophenes in the development of conducting polymers and organic semiconductors. ontosight.aiontosight.ai The ability to polymerize these monomers led to the creation of polythiophenes, a class of materials with promising applications in optoelectronic devices and solar cells. ontosight.ai The bromination of thiophenes, particularly at the 2- and 5-positions, proved to be a highly efficient method for creating precursors for these polymers. tandfonline.com The development of new synthetic methods, such as the use of N-bromosuccinimide (NBS), allowed for high regioselectivity in the bromination process, which is crucial for controlling the structure and properties of the resulting polymers. tandfonline.comresearchgate.net The ongoing research in this area continues to uncover new possibilities and innovations for brominated thiophene compounds in advanced materials. ontosight.ai
Significance of the 5,8 Bis 5 Bromothiophen Yl Moiety As a Building Block in Organic Chemistry
The 5,8-bis(5-bromothiophen-yl) moiety is a highly valued building block in organic chemistry, particularly for the synthesis of conjugated polymers and organic semiconductors. Its significance stems from several key features. The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the facile construction of complex, extended π-systems. acs.orgkoreascience.krbeilstein-journals.orgnih.gov This allows for the systematic modification of the polymer backbone, leading to materials with tailored electronic and optical properties.
The rigid and planar structure of the core, often a quinoxaline (B1680401) or a similar aromatic system, coupled with the thiophene (B33073) units, promotes strong intermolecular interactions and efficient charge transport. rsc.orgossila.com The introduction of solubilizing alkyl chains onto the polymer backbone, a common strategy to improve processability, can be achieved without significantly disrupting the electronic properties of the conjugated system. rsc.orgossila.com This combination of reactivity, structural rigidity, and tunability makes the 5,8-bis(5-bromothiophen-yl) moiety a fundamental component in the design of high-performance organic electronic materials. mdpi.comscribd.com For instance, polymers incorporating this moiety have been successfully used in organic field-effect transistors (OFETs) and bulk heterojunction solar cells, demonstrating promising device performance. acs.orgbeilstein-journals.orgrsc.org
Role in the Development of Conjugated Systems and π–π Interactions
Strategies for Core Structure Formation
The formation of the central heterocyclic core is a critical step in the synthesis of these complex molecules. The choice of synthetic route is largely dictated by the nature of the desired core, with specific strategies developed for diketopyrrolopyrroles, quinoxalines, thiadiazines, and certain aliphatic-aromatic structures.
Condensation Reactions for Diketopyrrolopyrrole Core Synthesis
The synthesis of the diketopyrrolopyrrole (DPP) core containing 5,8-bis(5-bromothiophen-yl) units typically involves a condensation reaction. A prevalent method is the reaction of a succinic ester with an aromatic nitrile in the presence of a strong base, which proceeds via a pseudo-Stobbe condensation. core.ac.uk This approach allows for the construction of the DPP's bicyclic lactam structure.
Another strategy involves the condensation of 5-bromothiophene-2-carbaldehyde (B154028) with a pre-formed DPP precursor. msstate.edu For instance, a dimethyl-substituted DPP can be reacted with 5-bromothiophene-2-carbaldehyde to yield the desired product. msstate.edu The reaction conditions for these condensations can be optimized to achieve high yields.
| Precursors | Reagents & Conditions | Product | Reference |
| Diisopropyl succinate, 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene | Not specified | DPP monomer | acs.org |
| Dimethyl-DPP, 5-bromothiophene-2-carbaldehyde | Pd2(dba)3/P(o-tol)3 catalyst-ligand system | DPP-Br monomer | msstate.edu |
| 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | N-Bromosuccinimide (NBS), Chloroform (B151607) | 3,6-Bis-(5-bromothiophene-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | royalsocietypublishing.org |
Approaches for Quinoxaline Scaffold Preparation
The preparation of quinoxaline scaffolds, particularly those substituted with 5-bromothiophen-yl groups at the 5 and 8 positions, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. aau.edu.et This reaction is versatile and can be carried out in refluxing ethanol or acetic acid. aau.edu.et
For example, 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(4-(butyloxy)phenyl)quinoxaline can be synthesized from 4,7-dibromobenzo[c] Current time information in Bangalore, IN.researchgate.netacs.orgthiadiazole, which serves as a precursor to the necessary 1,2-diamine. researchgate.net The synthesis of various 5,8-bis(5-bromothiophen-2-yl)quinoxaline derivatives has been reported, highlighting the robustness of this synthetic approach for creating donor-acceptor-donor monomers for polymers. aau.edu.etacs.org
The general synthetic strategy involves the following key steps:
Preparation of a substituted 1,2-phenylenediamine.
Synthesis of a 1,2-diketone.
Condensation of the diamine and diketone to form the quinoxaline ring.
Subsequent functionalization, such as bromination of the thiophene rings, if not already present on the starting materials. researchgate.net
| Diamine Precursor | Dicarbonyl Compound | Product | Reference |
| 4,7-Dibromobenzo[c] Current time information in Bangalore, IN.researchgate.netacs.orgthiadiazole (precursor to diamine) | 1,2-bis(4-(butyloxy)phenyl)ethane-1,2-dione | 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy)phenyl)quinoxaline | researchgate.net |
| Benzo[c] Current time information in Bangalore, IN.researchgate.netacs.orgthiadiazole (precursor to diamine) | 1,2-bis(3-(tert-butyldimethylsilyloxy)phenyl)-ethane-1,2-dione | 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-(tert-butyldimethylsilyloxy)phenyl)quinoxaline | aau.edu.et |
| 2,3-diaminobenzene | 2,2'-thenil | 2,3-bis(thiophen-2-yl)quinoxaline (precursor for bromination) | researchgate.net |
Formation of Thiadiazine-Containing Structures
The synthesis of structures incorporating a thiadiazine ring linked to 5-bromothiophen-yl moieties can be achieved through cyclization reactions. One method involves the reaction of a suitable precursor with 2-bromo-1-(5-bromothiophen-2-yl)ethanone (B79183). For instance, novel bis(( Current time information in Bangalore, IN.researchgate.netbeilstein-journals.orgtriazolo[3,4-b] aau.edu.etCurrent time information in Bangalore, IN.beilstein-journals.orgthiadiazin-3-yl)methyl)sulfanes have been synthesized by treating 5,5'-(thiobis(methylene))bis(4-amino-4H-1,2,4-triazole-3-thiol) with two equivalents of 2-bromo-1-(5-bromothiophen-2-yl)ethanone in a mixture of ethanol and DMF with piperidine (B6355638) as a catalyst. semanticscholar.org
Another approach to thiadiazine-containing structures involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with thiophene derivatives, followed by further functionalization. mdpi.com The synthesis of 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile demonstrates the construction of a thiadiazine ring system flanked by brominated thiophenes. mdpi.com
| Starting Material | Reagent | Product | Reference |
| 5,5'-(thiobis(methylene))bis(4-amino-4H-1,2,4-triazole-3-thiol) | 2-bromo-1-(5-bromothiophen-2-yl)ethanone | bis(( Current time information in Bangalore, IN.researchgate.netbeilstein-journals.orgtriazolo[3,4-b] aau.edu.etCurrent time information in Bangalore, IN.beilstein-journals.orgthiadiazin-3-yl)methyl)sulfane derivative | semanticscholar.org |
| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | Thiophene derivative (precursor) | 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile | mdpi.com |
Claisen-Schmidt Condensation for Specific Aliphatic-Aromatic Derivatives
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a valuable tool for forming carbon-carbon bonds and can be employed to synthesize specific aliphatic-aromatic derivatives of 5-bromothiophene.
Specifically, 5-bromo-2-thiophenecarboxaldehyde can react with various substituted acetophenones via a crossed-aldol condensation to produce (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. researchgate.net This reaction can be carried out at room temperature with high yields. researchgate.net This methodology provides a direct route to chalcone-like structures where a 5-bromothiophen-yl group is linked to an aliphatic-aromatic system. The reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common choice. nih.gov
| Aldehyde | Ketone | Catalyst | Product Type | Reference |
| 5-bromo-2-thiophenecarboxaldehyde | Substituted Acetophenones | Not specified | (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one | researchgate.net |
| Benzaldehydes | Cycloalkanones | Sodium Hydroxide | α,α′-bis-(substituted-benzylidene)cycloalkanones | nih.gov |
Bromination Techniques for Thiophene Units
The introduction of bromine atoms onto the thiophene rings is a crucial step in the synthesis of the target compounds. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution for Bromine Introduction
Electrophilic aromatic substitution is the primary method for introducing bromine onto the thiophene units of the core structures. Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, and the reaction is highly regioselective. smolecule.com The presence of activating groups on the thiophene ring further enhances this reactivity. smolecule.com
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophene derivatives. royalsocietypublishing.org The reaction is often carried out in a solvent such as chloroform, N,N-dimethylformamide (DMF), or a mixture of chloroform and acetic acid. royalsocietypublishing.orgresearchgate.net The reaction conditions, such as temperature and reaction time, can be controlled to achieve the desired degree of bromination. For example, the bromination of 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with NBS in chloroform at room temperature for 48 hours yields the corresponding 3,6-bis(5-bromothiophen-2-yl) derivative. royalsocietypublishing.org Similarly, 2,3-bis(thiophen-2-yl)quinoxalines can be brominated with NBS in DMF at room temperature to give the bis(bromothienyl) derivatives in good yields. researchgate.net
| Substrate | Brominating Agent | Solvent | Product | Reference |
| 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | N-Bromosuccinimide (NBS) | Chloroform | 3,6-Bis-(5-bromothiophene-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | royalsocietypublishing.org |
| 2,3-bis(thiophen-2-yl)quinoxalines | N-Bromosuccinimide (NBS) | DMF | 2,3-bis(5-bromothiophen-2-yl)quinoxalines | researchgate.net |
| 4,7-bis(4-dodecylthiophen-2-yl)benzo[c] Current time information in Bangalore, IN.researchgate.netacs.orgthiadiazole | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c] Current time information in Bangalore, IN.researchgate.netacs.orgthiadiazole | |
| 3-(5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophen-2-yl)benzaldehyde | N-Bromosuccinimide (NBS) | Chloroform | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | nih.gov |
Utilization of N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic compounds, including thiophene and its derivatives. organic-chemistry.org It offers a milder and more selective alternative to elemental bromine. In the synthesis of bis(5-bromothiophen-yl)quinoxaline derivatives, NBS is instrumental in introducing bromine atoms at the 5-positions of the thiophene rings, which are highly activated and susceptible to electrophilic substitution.
The bromination of 2,3-bis(thiophen-2-yl)quinoxalines is effectively carried out using NBS in a suitable solvent like dimethylformamide (DMF) at room temperature. researchgate.net This reaction proceeds with high regioselectivity, targeting the open α-positions (the 5-positions) of the thiophene rings adjacent to the sulfur atom. researchgate.netresearchgate.net The choice of solvent is critical; while DMF is effective, other solvents like chloroform, acetonitrile, and acetic acid are also employed for the bromination of various thiophene substrates. tcichemicals.comnankai.edu.cntandfonline.com For instance, bromination of substituted thiophenes in acetic acid with NBS at room temperature has shown high regioselectivity for the 2-ring positions (>99%). tandfonline.com The reaction conditions are generally mild, making NBS a preferred reagent for this key transformation. organic-chemistry.org
Table 1: Conditions for NBS Bromination of Thiophene Derivatives
| Substrate | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2,3-bis(thiophen-2-yl)quinoxalines | DMF | Room Temperature | Not specified | researchgate.net |
| 2-Methylbenzo[b]thiophene | Acetonitrile | 0 °C to Room Temp. | 99% | tcichemicals.com |
| Thiophene | Chloroform | Room Temperature | Not specified | nankai.edu.cn |
| Substituted Thiophenes | Acetic Acid | Room Temperature | High | tandfonline.com |
Intermediate Compound Synthesis and Functionalization
The synthesis of the core structure, such as 2,3-bis(thiophen-2-yl)quinoxaline, serves as a critical preliminary step before the final bromination. researchgate.net A common method involves the condensation reaction of an ortho-diamine, like a substituted o-phenylenediamine, with a 1,2-dicarbonyl compound, such as 2,2'-thenil (1,2-di(thiophen-2-yl)ethane-1,2-dione). researchgate.net This reaction is typically performed in a solvent like ethanol, often with the addition of a catalytic amount of acetic acid, under heating. rsc.org The product often precipitates from the solution upon cooling, simplifying purification. rsc.org
For more complex structures, such as those used in polymer synthesis, the precursors themselves can be elaborate. For example, the monomer 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline is synthesized from precursors that already contain halogenated thiophene units, which are then coupled to form the final monomer. acs.orgnortheastern.edu The synthesis of these precursors can involve multiple steps, including Grignard reactions and initial coupling stages. aau.edu.et
Ester functional groups can be introduced into the thiophene-containing molecules to modify their properties. There are several established methods for ester synthesis. google.com One common approach is the reaction of a thiophenecarboxylic acid with an alcohol in the presence of an acid catalyst. gatech.edu Alternatively, more reactive thiophenecarboxylic acid derivatives, such as acyl chlorides or bromides, can be reacted with alcohols. google.com This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, which acts as an acid scavenger. google.com
Transesterification is another viable method for synthesizing different esters from an existing one. google.com Furthermore, multicomponent reactions have been developed for the efficient synthesis of highly substituted thiophene esters from starting materials like acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate. mdpi.com Catalytic systems involving vanadium, iron, or molybdenum compounds can also facilitate the synthesis of 2-thiophenecarboxylic acid esters from thiophenes, carbon tetrachloride, and an alcohol. semanticscholar.orgresearchgate.net
Catalytic Systems and Reaction Conditions in Monomer Synthesis
The final assembly of many 5,8-bis(5-bromothiophen-yl) derivatives, particularly for polymer applications, often involves carbon-carbon bond-forming cross-coupling reactions. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools for synthesizing biaryl compounds, including thiophene-based monomers and polymers. researchgate.netrsc.orgjuniperpublishers.com These reactions create C-C bonds between an organohalide (like a brominated thiophene) and an organometallic reagent (an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). rsc.orgrsc.orgikm.org.my
In the Suzuki-Miyaura reaction, a variety of palladium catalysts are employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst for coupling brominated thiophenes with arylboronic acids. nih.govrsc.org More modern catalytic systems often use a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane). nih.gov These advanced systems can achieve high yields with lower catalyst loadings (0.25–1 mol%). nih.gov The catalytic cycle involves three main steps: oxidative addition of the palladium(0) complex to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. rsc.orgrsc.org
The Stille reaction offers an alternative, using organostannane reagents. ikm.org.my It is known for its tolerance of a wide range of functional groups. ikm.org.my Palladium catalysts like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are often used. juniperpublishers.com These reactions are crucial for building complex polymeric structures from brominated thiophene-quinoxaline monomers. metu.edu.trrsc.org
Table 2: Palladium Catalysts in Thiophene Derivative Synthesis
| Reaction Type | Catalyst System | Substrates | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 2,5-Dibromothiophene + Arylboronic acids | nih.govrsc.org |
| Suzuki | Pd(OAc)₂ / SPhos | Bromothiophenes + Cyclopropylboronic acid | nih.gov |
| Suzuki | Pd(dtbpf)Cl₂ | Bromoanilines + Thiophene boronic acids | mdpi.com |
| Stille | Pd₂(dba)₃ / P(o-tolyl)₃ | Dibromodifluoroquinoxaline + 2-(Tributylstannyl)thiophene | rsc.org |
| Stille | Pd(dba)₂ | Dibromobiphenyldiol + Thiophenestannane | juniperpublishers.com |
The choice of solvent significantly impacts the efficiency, yield, and rate of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net A range of solvents can be used, and the optimal choice often depends on the specific substrates and catalytic system.
Commonly used solvents include ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, and aromatic hydrocarbons such as toluene (B28343). nih.govrsc.orgnih.govrsc.org Dioxane, often mixed with water, is particularly effective for Suzuki reactions as it helps to dissolve the arylboronic acids and the inorganic base (e.g., K₃PO₄ or K₂CO₃) required for the reaction. nih.govnih.gov Toluene is another frequent choice, especially in Stille couplings. juniperpublishers.com
Polar aprotic solvents like dimethylformamide (DMF) are also employed. researchgate.netikm.org.my The polarity of the solvent can influence the reaction rate and outcome. nankai.edu.cn For instance, in some Suzuki couplings, higher yields were obtained using a 1,4-dioxane/water mixture compared to toluene, which was attributed to the better solubility of the boronic acid. nih.gov In an effort to develop more environmentally friendly processes, "green" solvents such as 2-methyl-THF and t-amyl alcohol have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings of thiophene derivatives. nih.gov Optimization of the solvent system is a critical step in developing a robust and scalable synthesis.
Temperature and Atmosphere Control
The synthesis of 5,8-bis(5-bromothiophen-yl) derivatives and related compounds necessitates precise control over reaction temperature and atmosphere to ensure high yields, minimize side reactions, and maintain the integrity of reactive intermediates. The majority of synthetic procedures for these compounds are conducted under an inert atmosphere, typically nitrogen or argon. mdpi.comjku.atresearchgate.netnih.govmdpi.com This is crucial for preventing the degradation of organometallic intermediates and catalysts, which are often sensitive to oxygen and moisture.
Temperature control is equally critical and varies significantly depending on the specific reaction step. For instance, initial steps such as lithiation of brominated thiophenes are often performed at very low temperatures, such as -78 °C, to control the formation of the organolithium reagent and prevent unwanted side reactions. nih.gov In contrast, subsequent cross-coupling reactions, which form the core of many synthetic routes, generally require elevated temperatures to proceed efficiently.
Palladium-catalyzed reactions like Suzuki and Stille couplings are commonly heated to temperatures ranging from 70 °C to 100 °C, or to the reflux temperature of the solvent. mdpi.commdpi.comsci-hub.se For example, the synthesis of a poly(alkylidene fluorene-alt-diphenylquinoxaline) polymer involving a 5,8-bis(5-bromothiophen-2-yl) monomer was conducted at 100 °C for 24 hours under a nitrogen atmosphere. mdpi.com Similarly, the preparation of another quinoxaline derivative was performed at 90 °C under nitrogen. jku.at The synthesis of 5,8-Bis-(5-bromo-4-octyl-thiophene-2-yl)-2,3-diphenyl-quinoxaline involved stirring at 70 °C for 48 hours, also under a nitrogen atmosphere. sci-hub.se Bromination reactions using N-bromosuccinimide (NBS) are often initiated at 0 °C to control the reaction's exothermicity and regioselectivity, before being allowed to proceed at room temperature. mdpi.com
The following table summarizes typical temperature and atmospheric conditions reported for the synthesis of various 5,8-bis(5-bromothiophen-yl) derivatives and analogous structures.
| Derivative/Reaction Step | Temperature | Atmosphere | Source(s) |
| Lithiation of 4-bromo-2-methylthiophene | -78 °C | Argon | nih.gov |
| Bromination with NBS | 0 °C to room temp. | N/A | mdpi.com |
| Stille Coupling | 70 °C | Nitrogen | sci-hub.se |
| Stille Coupling | 80 °C | Nitrogen | sci-hub.se |
| Suzuki Coupling | 90 °C | Nitrogen | jku.at |
| Suzuki Coupling | 100 °C | Nitrogen | mdpi.com |
| Suzuki Coupling | Reflux | N/A | researchgate.net |
| Stille Coupling | Reflux | Argon | mdpi.com |
Advanced Synthesis Techniques for Enhanced Reactivity and Yield
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide (in this case, the brominated thiophene derivative) in the presence of a palladium catalyst and a base. sci-hub.se It is a versatile method used to synthesize various derivatives, such as poly(alkylidene fluorene-alt-diphenylquinoxaline) and other quinoxaline-based polymers. mdpi.comjku.at A typical catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.comjku.at
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) catalyzed by a palladium complex. mdpi.com This technique has been successfully employed in the synthesis of numerous thieno[3,2-b]thiophene and quinoxaline derivatives. mdpi.comsci-hub.se For instance, 5,8-bis-(4-octyl-thiophene-2-yl)-2,3-diphenyl-quinoxaline was prepared via a Stille coupling between 2-trimethylstannyl-4-octylthiophene and 5,8-dibromo-2,3-diphenylquinoxaline (B1592716) using a Pd(PPh₃)₂Cl₂ catalyst. sci-hub.se
Kumada Coupling: This method involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. It has been used in the synthesis of related bisthiophene compounds. jcu.edu.au
Other Advanced Methods:
Yamamoto Coupling: This is a nickel-catalyzed polymerization reaction that involves the dehalogenative coupling of aryl halides. It has been used to synthesize covalent triazine frameworks from monomers like 2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine. acs.org
In some cases, reactivity can be diminished by the electronic properties of the molecule. For example, the presence of strong electron-withdrawing groups can deactivate the thiophene rings towards electrophilic substitution like bromination. mdpi.com To overcome this, chemists may employ modified conditions such as using an excess of the reagent (e.g., N-bromosuccinimide) and extending reaction times to drive the reaction to completion and achieve high yields. mdpi.com The choice of catalyst, solvent, base, and temperature are all critical parameters that are optimized to enhance the reactivity of the specific substrates and maximize the yield of the desired 5,8-bis(5-bromothiophen-yl) derivative.
The following table highlights some of the advanced coupling reactions used in the synthesis of these derivatives.
| Coupling Reaction | Catalyst | Substrates | Target Compound Class | Source(s) |
| Suzuki | Pd(PPh₃)₄ | Arylboronic ester + Aryl dibromide | Quinoxaline Polymers | mdpi.comsci-hub.se |
| Stille | Pd(PPh₃)₂Cl₂ | Organostannane + Aryl dibromide | Diphenylquinoxaline | sci-hub.se |
| Stille | PdCl₂(PPh₃)₂ | Organostannane + Bromobenzene | Thieno[3,2-b]thiophene | mdpi.com |
| Stille | Pd(PPh₃)₄ | Organostannane + Aryl dibromide | Phenyl-substituted methanone | nih.gov |
| Yamamoto | Nickel complex | Tris(bromothiophenyl)triazine | Covalent Triazine Framework | acs.org |
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org For derivatives such as 5,8-bis(5-bromothiophen-yl) compounds, these reactions are instrumental in polymerization and functionalization. rsc.org The generally accepted mechanism for these reactions, including Suzuki-Miyaura, Stille, and Heck couplings, involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cawhiterose.ac.uk
The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. uwindsor.ca In the context of 5,8-bis(5-bromothiophen-yl) derivatives, a C-Br bond of the bromothiophene ring reacts with the Pd(0) catalyst. This step involves the cleavage of the C-Br bond and the oxidation of palladium from its 0 to +2 oxidation state, forming a square planar Pd(II) intermediate. youtube.com
The rate of oxidative addition is influenced by several factors. Electron-rich and bulky phosphine ligands on the palladium center can enhance the rate of this step. nih.gov For aryl bromides, such as the bromothiophene units in our subject compound, the oxidative addition is often a critical step in the catalytic cycle. uwindsor.ca The reactivity of the C-Br bond can be modulated by the electronic properties of the thiophene ring and any substituents present. rsc.org For instance, electron-withdrawing groups can influence the electron density at the carbon atom, affecting its susceptibility to oxidative addition.
Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. libretexts.orgwikipedia.org This displaces the halide anion, which then forms a salt with the metal cation from the organometallic reagent.
For the reaction to proceed, the two organic groups that will be coupled are brought into proximity on the palladium center. The nature of the organometallic reagent and the solvent can significantly impact the efficiency of transmetalation. In Stille reactions, for example, polar solvents can accelerate this step. whiterose.ac.uk The choice of ligands on the palladium catalyst also plays a role; ligands that are more electron-withdrawing can favor transmetalation. wikipedia.org In the case of Suzuki reactions involving bromothiophenes, it has been noted that the transmetalation process can be faster with a negatively charged arylboronate ion compared to a neutral boronic acid. nih.gov
The final step of the catalytic cycle is reductive elimination. In this stage, the two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.cayoutube.com For this to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium complex. youtube.com
The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the organic groups. Bulky ligands can induce steric strain that promotes the elimination of the product. wikipedia.orgnih.gov Electron-donating groups on the ligands can also favor this step. researchgate.net
For reactions involving aryl bromides, oxidative addition is frequently the rate-determining step. uwindsor.ca However, in Stille couplings, transmetalation is often considered the rate-limiting phase. wikipedia.orguhasselt.be In Suzuki couplings of dibromothiophenes, studies have suggested that transmetalation can be the rate-determining step for the sequential substitution processes. psu.edu The specific kinetics for 5,8-bis(5-bromothiophen-yl) derivatives would depend on the precise reaction conditions and the coupling partner.
Table 1: Factors Influencing the Steps of Palladium-Catalyzed Cross-Coupling
| Catalytic Step | Influencing Factors |
| Oxidative Addition | Electron-donating and bulky ligands on Pd; Electronic properties of the aryl halide. |
| Transmetalation | Nature of the organometallic reagent; Polarity of the solvent; Electron-withdrawing ligands on Pd. |
| Reductive Elimination | Steric bulk of ligands; cis-orientation of organic groups; Electron-donating ligands on Pd. |
Regioselective Reactions and Control Strategies
In molecules with multiple reactive sites, such as 5,8-bis(5-bromothiophen-yl) derivatives which possess two equivalent C-Br bonds, controlling the regioselectivity of a reaction is paramount. In the context of polymerization or the synthesis of asymmetric molecules, achieving selective mono- or di-functionalization is a significant challenge.
For dibrominated thiophenes, palladium-catalyzed cross-coupling reactions can often be controlled to proceed sequentially. The first substitution typically occurs at the more reactive C-Br bond. In many substituted dibromothiophenes, the C-Br bond adjacent to the sulfur atom (the α-position) is more susceptible to oxidative addition. psu.edu This inherent difference in reactivity can be exploited to achieve regioselectivity.
Control strategies often involve the careful selection of reaction conditions:
Stoichiometry: Using a limited amount of the coupling partner can favor mono-substitution.
Catalyst System: The choice of palladium catalyst and ligands can influence which C-Br bond reacts first.
Temperature: Lower reaction temperatures can often enhance selectivity by favoring the reaction at the more activated site.
For instance, in the Suzuki cross-coupling of 2,5-dibromo-3-alkylthiophene, selective mono-arylation at the 5-position can be achieved under optimized conditions. nih.gov Similar principles would apply to 5,8-bis(5-bromothiophen-yl) derivatives, where the electronic environment of each bromothiophene unit would dictate the relative reactivity of the two C-Br bonds.
Electron-Withdrawing Group Effects on Reactivity
The presence of electron-withdrawing groups on the thiophene ring can significantly impact the reactivity of 5,8-bis(5-bromothiophen-yl) derivatives in palladium-catalyzed cross-coupling reactions. numberanalytics.com Electron-withdrawing substituents decrease the electron density of the thiophene ring, which can have several consequences.
Firstly, a more electron-deficient aryl halide can exhibit increased reactivity towards oxidative addition by an electron-rich palladium(0) complex. rsc.org This is because the electron-withdrawing group makes the carbon atom of the C-Br bond more electrophilic.
Conversely, the electronic nature of the substituents also affects the subsequent steps. While an electron-withdrawing group on the thiophene might facilitate oxidative addition, it could potentially slow down the reductive elimination step. Research has shown that electron-donating groups on the ligands or the coupled moieties can favor reductive elimination. researchgate.net
Table 2: Summary of Electron-Withdrawing Group (EWG) Effects
| Reaction Step | Effect of EWG on Thiophene Ring |
| Oxidative Addition | Generally accelerates the rate due to increased electrophilicity of the carbon-halogen bond. |
| Transmetalation | Can be influenced by the overall electronic balance of the palladium complex. |
| Reductive Elimination | May be disfavored as electron-rich species tend to accelerate this step. |
Exciton (B1674681) Dynamics and Charge Transport Mechanisms in Derived Materials
In donor-acceptor (D-A) copolymers, a common architecture for these materials, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely tuned. acs.org This tuning is critical for optimizing charge generation and transport. acs.org The introduction of electron-donating and electron-accepting moieties along the polymer backbone facilitates intramolecular charge transfer (ICT), which influences the absorption spectrum and the driving force for exciton dissociation. uobaghdad.edu.iq
The absorption properties are a direct consequence of the electronic structure. Polymers incorporating 5,8-bis(5-bromothiophen-yl) derivatives often exhibit broad absorption spectra, which is advantageous for capturing a significant portion of the solar spectrum and contributing to photocurrent generation. rsc.org For instance, copolymers based on quinoxaline and benzodithiophene show broad absorption that is sensitive to the arrangement of alkyl side chains, which affects both intra- and inter-molecular interactions in solution and the solid state. rsc.org The substitution pattern on the benzene ring of bis(2,2′-bithiophene-5-yl)benzene derivatives (ortho, meta, or para) has also been shown to influence the extent of π-conjugation, thereby affecting the absorption and fluorescence spectra. rsc.org
Studies on diketopyrrolopyrrole (DPP)-based derivatives have shown that the absorption bands can be red-shifted depending on the polarity of the solvent, indicating a change in the electronic environment. uobaghdad.edu.iq The photophysical characterization of a DPP derivative in various solvents revealed slight red shifts in the absorption maximum in less polar solvents, alongside fluorescence emission wavelengths spanning from 550 to 750 nm. uobaghdad.edu.iq The energy loss between excitation and fluorescence, known as the Stokes shift, was found to be lower in solvents like tetrahydrofuran (THF) and cyclohexane, suggesting less energy is dissipated during the transition from the excited state. uobaghdad.edu.iq
The efficiency of exciton dissociation into free charge carriers is paramount, particularly in photovoltaic applications. This process often occurs at the interface between electron-donor and electron-acceptor materials in a bulk-heterojunction (BHJ) blend. beilstein-journals.org Research has shown that replacing thiophene with furan (B31954) derivatives in the main chain of some D-A polymers can lead to a higher charge transfer character, which is correlated with improved photovoltaic performance. nsf.gov Furthermore, the morphology of the blend, which can be controlled by processing additives like 1,8-diiodooctane (B1585395) (DIO), significantly impacts self-organization and, consequently, charge mobility. researchgate.net
Charge transport within these materials occurs via the movement of electrons and holes through the conjugated system. This transport is highly dependent on the molecular packing and orientation of the polymer chains. mdpi.com The design of the polymer backbone and the nature of the side chains play crucial roles in determining the solid-state structure and, therefore, the charge carrier mobility. acs.org For example, introducing longer, β-unsubstituted oligothiophenes into DPP-based polymers has been explored to enhance molecular packing and electrical performance. acs.org
In organic field-effect transistors (OFETs), hole mobilities as high as 3.46 cm² V⁻¹ s⁻¹ have been achieved for a DPP-based polymer after thermal annealing, indicating that post-processing treatments can significantly improve molecular ordering and charge transport pathways. acs.org Similarly, in perovskite solar cells, polymeric hole transporting materials (HTMs) derived from related structures have demonstrated high hole mobility, which is essential for efficient charge extraction and high power conversion efficiency (PCE). mdpi.com The mobility in these systems is facilitated by charge hopping between conjugated segments, a process enhanced by strong π-π stacking interactions. mdpi.com
Below are tables summarizing the performance of various photovoltaic devices and the charge transport properties of materials derived from 5,8-bis(5-bromothiophen-yl) and related structures.
Table 1: Photovoltaic Device Performance
This table outlines the key performance metrics for various polymer solar cells (PSCs) utilizing derivatives of the core compound.
| Polymer/Device Configuration | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Citation |
| P1:PCBM (1:4) | 0.82 | 7.78 | 50 | 3.18 | researchgate.net |
| P2:PCBM (1:4) | 0.84 | 5.97 | 42 | 2.14 | researchgate.net |
| PBQxF:PC71BM (1:2) | 0.64 | 1.58 | 39 | 0.39 | researchgate.net |
| PFQBDT-TR1 based device | - | - | - | ~5.7 | rsc.org |
| PFQBDT-T2R2 based device | - | - | - | ~3.4 | rsc.org |
| Furan-based polymer | - | - | - | 1.31 (increase over thiophene analogue) | nsf.gov |
Table 2: Charge Mobility and Electronic Properties
This table details the charge carrier mobilities and energy levels for selected materials, which are fundamental to understanding charge transport mechanisms.
| Material | Hole Mobility (μ_h) (cm² V⁻¹ s⁻¹) | Electron Mobility (μ_e) (cm² V⁻¹ s⁻¹) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Citation |
| DPP-based polymer (annealed at 200°C) | 3.46 | - | - | - | - | acs.org |
| DPP-based polymer (no annealing) | 1.08 | - | - | - | - | acs.org |
| HTM-P1 | 1.6 x 10⁻⁴ | - | -5.18 | -2.35 | - | mdpi.com |
| HTM-P1 monomer | 6.1 x 10⁻⁵ | - | - | - | - | mdpi.com |
| POWT | 5.74 x 10⁻³ | - | -5.48 | - | - | mdpi.com |
| P_D:DYBT:PDMS Blends | 6.1–8.7 × 10⁻⁵ | 2.8–4.4 × 10⁻⁵ | - | - | - | rsc.org |
| P_D:DYBT Blends | 4.0–4.6 × 10⁻⁴ | 3.1–3.6 × 10⁻⁴ | - | - | - | rsc.org |
| PBDTQxF | - | - | - | - | 1.74 | researchgate.net |
| PBQxF | - | - | - | - | 1.79 | researchgate.net |
Derivatization and Structural Engineering of Compounds Featuring the 5,8 Bis 5 Bromothiophen Yl Moiety
Quinoxaline-Based Acceptor Scaffolds
The fusion of the 5,8-bis(5-bromothiophen-yl) unit with quinoxaline-based acceptors has yielded a significant class of donor-acceptor (D-A) conjugated polymers. These materials are of particular interest for their applications in bulk-heterojunction polymer solar cells.
A notable example involves the synthesis of narrow-band-gap D-A conjugated polymers using the monomer 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline (TTQx). acs.org Copolymers based on this thiophene-substituted quinoxaline (B1680401) exhibit a red-shifted absorbance compared to their phenyl-substituted counterparts. acs.org Further structural refinement through the cyclization of TTQx into 8,11-bis(5-bromothiophen-2-yl)-2,5-dioctyldithieno[2,3-a:3′,2′-c]phenazine (TTPz) leads to even more pronounced red-shifted absorption and a decreased band gap, which is attributed to the enlarged planar polycyclic aromatic ring of TTPz. acs.org This structural modification also enhances charge carrier mobility due to reduced steric hindrance and improved planarity. acs.org Solar cells fabricated with these TTPz-based copolymers have demonstrated power conversion efficiencies up to 4.4%. acs.org
Another synthetic strategy involves the copolymerization of 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-dihexylquinoxaline with various electron-rich units. For instance, copolymerization with 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene via Stille coupling yields the polymer PBDTQxF. koreascience.kr The synthesis of the quinoxaline monomer itself starts from the cyclization of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine (B6358170) with tetradecane-7,8-dione, followed by Stille coupling with tributyl(2-thienyl)stannane and subsequent bromination with N-bromosuccinimide (NBS). koreascience.kr The resulting polymer, PBDTQxF, exhibits an absorption onset at 713 nm, corresponding to a band gap of 1.74 eV. koreascience.krresearchgate.net
Furthermore, Suzuki polymerization of 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-dihexylquinoxaline with 9,9-bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene produces the copolymer PFDTQxF. researchgate.net The introduction of fluorine atoms into the quinoxaline unit is a key strategy for tuning the electronic properties of the resulting polymers.
Donor-acceptor-donor monomers, such as 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-(tert-butyldimethylsilyloxy)phenyl)quinoxaline, have also been prepared and polymerized using Suzuki coupling reactions. aau.edu.et These polymers demonstrate good solubility in common organic solvents like chloroform (B151607). aau.edu.et
A detailed study on a series of D-A conjugated polymers based on benzodithiophene (BDT) and 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline investigated the effect of thienyl substitution on the BDT unit. researchgate.net The study compared alkyl (WF3), alkylthio (WF3S), and fluoro (WF3F) substituents, revealing that the fluorine substituents in WF3F led to minimized bimolecular recombination, reduced series resistance, and suppressed trap-assisted recombination. researchgate.net This resulted in a high power conversion efficiency of 17.34% under indoor lighting conditions for WF3F-based devices. researchgate.net
| Compound/Polymer | Comonomer(s) | Polymerization Method | Key Findings |
| TTQx-based copolymers | Various donors | Suzuki Coupling | Red-shifted absorbance compared to phenyl-substituted quinoxalines. acs.org |
| TTPz-based copolymers | Various donors | Suzuki Coupling | More pronounced red-shift, decreased band gap, and increased mobility compared to TTQx-based copolymers; PCE up to 4.4%. acs.org |
| PBDTQxF | 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene | Stille Coupling | Absorption onset at 713 nm, band gap of 1.74 eV. koreascience.krresearchgate.net |
| PFDTQxF | 9,9-bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene | Suzuki Coupling | A copolymer with a fluorinated quinoxaline unit. researchgate.net |
| Quinoxaline-fluorene copolymers | Fluorene (B118485) derivatives | Suzuki Coupling | Good solubility in chloroform. aau.edu.et |
| WF3, WF3S, WF3F | Benzodithiophene (BDT) with different substituents | Not specified | Fluorinated polymer (WF3F) showed superior photovoltaic performance with a PCE of 17.34% indoors. researchgate.net |
Diketopyrrolopyrrole (DPP) Derivatives
The electron-deficient diketopyrrolopyrrole (DPP) core, when combined with the 5,8-bis(5-bromothiophen-yl) moiety, produces materials with strong π–π interactions and low band gaps, suitable for various organic electronic applications. ossila.com
The monomer 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-EH-2ThBr) is a key building block in this class. ossila.com Its synthesis involves the bromination of the corresponding dithienyl-DPP precursor. Asymmetric DPP derivatives have also been explored to improve solubility. For instance, 3-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is synthesized by reacting 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with one equivalent of N-bromosuccinimide. nih.gov These asymmetric compounds show enhanced solubility in solvents like chloroform and THF compared to their symmetric counterparts. nih.gov
To investigate the effects of impurities arising from homocoupling during Stille polymerization, random terpolymers were synthesized. This was achieved by copolymerizing 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with varying ratios of 2,5-bis(trimethylstannyl)thiophene (B1590012) and 5,5′-bis(trimethylstannyl)-2,2′-bithiophene. nih.gov This approach allowed for a controlled introduction of "4T" defects (representing the homocoupled bithiophene unit) into the polymer chain. nih.gov
Furthermore, the synthesis of DPP polymers with polydimethylsiloxane (B3030410) (PDMS) side chains has been reported. The monomer 3,6-bis(5-bromothiophen-2-yl)-2,5-di(hex-5-en-1-yl)pyrrolo[3,4-c]pyrrole-1,4-dione is a precursor in this process, which is then copolymerized with thieno[3,2-b]thiophene (B52689). royalsocietypublishing.org The introduction of flexible PDMS side chains is aimed at improving the processability of the resulting polymers.
| DPP Derivative | Synthesis/Copolymerization | Key Features |
| 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Bromination of dithienyl-DPP | Strong acceptor unit, planar structure, enhances π–π interactions. ossila.com |
| Asymmetric DPP derivatives | Monobromination of dithienyl-DPP | Improved solubility in organic solvents. nih.gov |
| DPP-based random terpolymers | Copolymerization with varying ratios of stannylated thiophene (B33073) and bithiophene | Allows for the study of homocoupling defects in Stille polymerization. nih.gov |
| DPP polymers with PDMS side chains | Copolymerization of a DPP monomer with hexenyl side chains and thieno[3,2-b]thiophene | Aims to improve polymer processability. royalsocietypublishing.org |
Benzodithiophene-dione (BDD) Structures
Benzodithiophene-dione (BDD) is an electron-deficient building block used in the synthesis of high-performance polymer semiconductors for organic photovoltaics. The key monomer, 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD-Br), provides good solubility and processability due to its branched side chains. ossila.com
Polymers with a BDT-BDD backbone are known for their strong aggregation behavior. mdpi.com To modulate this, unfused units based on thiophene and carbazole (B46965) have been introduced into the polymer chain. mdpi.com This approach of creating terpolymers allows for the regulation of polymer aggregation, which in turn improves the photovoltaic performance of the resulting organic solar cells. mdpi.com For example, introducing a terthiophene (3T) unit into the BDT-BDD backbone has been shown to increase the power conversion efficiency of the corresponding solar cell devices. mdpi.com
In another study, two chlorinated-thiophene-based polymers were synthesized using the BDD unit, achieving high power conversion efficiencies of 12.7% and 13.9%. whiterose.ac.uk The monomer BDD-2Br was also used in the synthesis of ternary copolymers with a dicyanothiophene unit, further demonstrating the versatility of the BDD scaffold in creating efficient photovoltaic materials. rsc.org
| Polymer System | Monomers | Key Finding |
| BDT-BDD terpolymers | BDT, BDD, and unfused units (e.g., 3T) | Introduction of unfused units regulates polymer aggregation and improves photovoltaic performance. mdpi.com |
| Chlorinated-thiophene-BDD polymers | Chlorinated thiophene, BDD | High power conversion efficiencies (up to 13.9%) in organic solar cells. whiterose.ac.uk |
| Dicyanothiophene-BDD ternary copolymers | Dicyanothiophene, BDD-2Br, BDT-F-2Sn | Demonstrates the versatility of the BDD unit in complex polymer architectures. rsc.org |
Triazolo[4,5-f]isoindole Derivatives
The incorporation of the 5,8-bis(5-bromothiophen-yl) moiety has been extended to include triazolo[4,5-f]isoindole-dione-based acceptor units. The monomer 4,8-bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-6-octyl- acs.orgkoreascience.krCurrent time information in Bangalore, IN.triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is synthesized by modifying literature procedures. rsc.org This monomer is then copolymerized with benzodithiophene (BDT)-based monomers, such as (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), to produce donor-acceptor polymers. rsc.org These polymers are soluble in common organic solvents like chloroform and chlorobenzene. rsc.org The resulting polymers, such as PBDT-TzBI and PBDT-F-TzBI, are purified by Soxhlet extraction and are designed for applications in non-fullerene organic solar cells. rsc.org
Thienopyrazine and Thiadiazoloquinoxaline Structures
The versatility of the 5,8-bis(5-bromothiophen-yl) moiety is also evident in its use with thienopyrazine and thiadiazoloquinoxaline acceptor units. Copolymers based on thiophene, fluorene, and acceptors like thienopyrazine or thiadiazoloquinoxaline are promising for efficient organic solar cells due to their strong absorption in the red and near-infrared regions of the solar spectrum. aau.edu.et
For example, copolymers incorporating 4,9-bis(5-bromothiophen-2-yl)-6,7-dioctyl- acs.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[3,4-g]quinoxaline have been synthesized via microwave-assisted polymerization. conicet.gov.ar This method allows for rapid polymer formation with good yields. conicet.gov.ar
Benzotriazole-Based Acceptor Units
Benzotriazole (BTz) is another important acceptor unit that has been functionalized with the 5,8-bis(5-bromothiophen-yl) moiety. The monomer 4,7-bis(5-bromothiophen-2-yl)-2H-benzo[d] acs.orgkoreascience.krCurrent time information in Bangalore, IN.triazole and its N-alkylated derivatives are key precursors in the synthesis of D-A polymers. mdpi.comelectrochemsci.org
For instance, 2-(6-bromohexyl)-4,7-bis(5-bromothiophen-2-yl)-2H-benzo[d] acs.orgkoreascience.krCurrent time information in Bangalore, IN.triazole can be synthesized and subsequently used in SN2 reactions to attach other functional groups. mdpi.comelectrochemsci.org This monomer is prepared by the dibromination of 2-(6-bromohexyl)-4,7-di(thiophen-2-yl)-2H-benzo[d] acs.orgkoreascience.krCurrent time information in Bangalore, IN.triazole using NBS. electrochemsci.org
Copolymerization of these BTz-based monomers with electron-donor units like benzodithiophene (BDT) leads to polymers for photovoltaic applications. mdpi.combeilstein-journals.org For example, the Stille-coupling reaction between 4,7-bis-(5-bromothiophen-2-yl)-5,6-difluoro-2-octyl-2H-benzotriazole and a stannylated indacenodithiophene (IDT) derivative yields the polymer PIDT-DTffBTA. nih.gov This polymer has been used as a donor material in organic solar cells, achieving high open-circuit voltages. nih.gov
| Polymer/Monomer | Synthesis/Copolymerization | Application/Key Feature |
| BTz-based polymers | Copolymerization of BTz monomers with BDT | Used in organic solar cells. mdpi.combeilstein-journals.org |
| 2-(6-bromohexyl)-4,7-bis(5-bromothiophen-2-yl)-2H-benzo[d] acs.orgkoreascience.krCurrent time information in Bangalore, IN.triazole | Dibromination of its dithienyl precursor | A versatile monomer for further functionalization. electrochemsci.org |
| PIDT-DTffBTA | Stille coupling of a BTz monomer with an IDT derivative | High open-circuit voltage in organic solar cells. nih.gov |
Thiadiazolo[3,4-d]pyridazine Systems
The acs.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine core is a nitrogen-rich heterocyclic system that can be incorporated into conjugated materials. While direct derivatization with the 5,8-bis(5-bromothiophen-yl) moiety is not extensively detailed in the provided context, the fundamental structure of acs.orgmdpi.comCurrent time information in Bangalore, IN.thiadiazolo[3,4-d]pyridazine is known. nih.gov The development of polymers and small molecules based on this acceptor unit combined with the 5,8-bis(5-bromothiophen-yl) donor could lead to novel materials with interesting electronic properties, though this remains an area for further exploration.
Bay-Annulated Indigo (B80030) (BAI) Frameworks
A significant advancement in this area is the synthesis of a strongly electron-deficient BAI monomer, which is then copolymerized with various electron-rich heterocyclic monomers. uhasselt.be This "strong donor-strong acceptor" approach is designed to create polymers with pronounced intramolecular charge transfer, shifting their absorption into the near-infrared (NIR) region. uhasselt.be The synthesis of one such BAI monomer involves a dibromination step using N-bromosuccinimide, resulting in a product that, despite its rigid core, exhibits high solubility in solvents like chloroform. uhasselt.be The large, planar structure of the BAI core promotes π-π stacking, which is advantageous for intermolecular charge transport. uhasselt.be
| BAI Derivative | Key Synthetic Feature | Noteworthy Property | Reference |
| Dibrominated BAI Monomer | Dibromination with N-bromosuccinimide | High solubility in chloroform | uhasselt.be |
| Bromo-BAI | Synthesized with a 52% overall yield | Used as a coupling partner in Suzuki-Miyaura reactions | mdpi.com |
| 4BAI-SFX Tetramer | Appending bromo-BAI units to an SFX core | Exhibits strong, broad absorption in the visible region (450-700 nm) | mdpi.com |
Impact of Side Chain Modifications on Material Processability
The processability of conjugated polymers, particularly their solubility in common organic solvents, is a critical factor for their application in solution-processed electronic devices. The introduction of side chains onto the polymer backbone is a widely adopted strategy to improve solubility and influence the material's morphology. core.ac.uknih.govacs.org
For materials based on the 5,8-bis(5-bromothiophen-yl) moiety, the nature and positioning of side chains can have a profound impact. While the core itself may be rigid and prone to aggregation, the attachment of flexible alkyl chains can enhance solubility. nih.govacs.org For example, in diketopyrrolopyrrole (DPP)-based polymers, which can be synthesized from bromothiophene precursors, the addition of side groups like ionic or non-ionic water-soluble substituents can render the materials soluble in water and other polar organic solvents. core.ac.uk The introduction of siloxane-terminated side chains into DPP-based polymers has been shown to significantly enhance their solubility in non-chlorinated, "green" solvents like toluene (B28343) and hexane. acs.org
The length and branching of these side chains are also crucial. In a study of benzo[1,2-b:4,5-b']dithiophene (BDT)-based polymers, it was found that those with longer or branched alkyl chains generally exhibited better solubility. rsc.org For instance, the molecular weight of polymers can be influenced by the side chains; insufficient side chains can impede polymer chain growth during polymerization. rsc.org Conversely, the incorporation of two n-hexyl solubilizing alkyl side chains per thiophene attached to a BDT core resulted in a polymer with a higher molecular weight. beilstein-journals.org
| Polymer System | Side Chain Modification | Impact on Processability | Reference |
| DPP-based polymers | Water-soluble substituents | Renders material soluble in water and polar solvents | core.ac.uk |
| DPP-based polymers | Siloxane-terminated alkyl chains | Enhances solubility in non-chlorinated solvents | acs.org |
| BDT-based polymers | Longer/branched alkyl chains | Improved solubility and potential for higher molecular weight | rsc.orgbeilstein-journals.org |
| BAI-based copolymers | Solubilizing chains on donor units | Induces sufficient solubility for the entire copolymer | researchgate.net |
Planar Geometry and Conjugated Structure Development
The development of a planar geometry and an extended conjugated structure is fundamental to achieving efficient charge transport in organic semiconductor materials. The 5,8-bis(5-bromothiophen-yl) moiety can be a constituent of larger systems where planarity is a key design feature.
The BAI framework, for example, possesses a large, planar, and rigid structure. uhasselt.be This planarity facilitates strong π-π stacking interactions between molecules in the solid state, which is beneficial for intermolecular charge transport. uhasselt.be Similarly, the diketopyrrolopyrrole (DPP) backbone, often synthesized using brominated thiophene derivatives, is known for its planar geometry, which contributes to strong intermolecular interactions and good charge carrier mobility. evitachem.com
X-ray crystallography studies have provided direct evidence for the planarity of molecules containing bromothiophene units. For instance, the crystal structure of 2,5-bis(5-bromo-2-thienyl)thiophene reveals that the molecule is planar, with a root-mean-square deviation of 0.06 Å. iucr.orgresearchgate.net However, the packing of these planar molecules in the crystal lattice can vary, with consecutive molecules not necessarily stacking in a planar fashion. iucr.orgresearchgate.net In another example, (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one, C—H⋯O hydrogen bonds and C—Br⋯π interactions contribute to the formation of a three-dimensional supramolecular architecture. nih.gov
The introduction of certain structural elements can sometimes disrupt planarity. For example, some derivatives of bis(benzothiadiazole) have been shown to adopt non-planar configurations with significant torsional angles, which can reduce the effective conjugation length and packing ability. ucl.ac.uk Therefore, careful molecular design is required to maintain the desired planar geometry. The extension of conjugation, for instance by copolymerizing donor and acceptor units, can lead to materials with small HOMO-LUMO gaps, a desirable property for many electronic applications. nih.govscience.gov
| Compound/System | Structural Feature | Finding | Reference |
| Bay-Annulated Indigo (BAI) | Large, rigid core | Inherently planar, promoting π-π stacking | uhasselt.be |
| 2,5-Bis(5-bromo-2-thienyl)thiophene | Thiophene-based oligomer | Molecule is planar (r.m.s. deviation = 0.06 Å) | iucr.orgresearchgate.net |
| (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one | Ketone with bromothiophene units | Intermolecular interactions (C—H⋯O, C—Br⋯π) define the 3D structure | nih.gov |
| Diketopyrrolopyrrole (DPP) | Fused ring system | Planar backbone contributes to strong π–π interactions | evitachem.com |
Polymerization Strategies Utilizing 5,8 Bis 5 Bromothiophen Yl Building Blocks
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura polycondensation is a versatile and widely used method for the synthesis of conjugated polymers. This palladium-catalyzed cross-coupling reaction involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester. In the context of 5,8-bis(5-bromothiophen-yl)-based monomers, this typically involves the reaction of the dibromo monomer with a comonomer bearing two boronic acid or boronic ester groups.
This method is attractive due to its tolerance of a wide variety of functional groups and its generally high yields. For instance, high molecular weight thiophene-containing conjugated polymers have been successfully synthesized via Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives. rsc.orgresearchgate.net The use of specialized palladium catalysts and ligands can lead to the formation of high-quality polymers with controlled molecular weights. rsc.orgresearchgate.net A specific example is the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), which allows for the synthesis of polymers in a chain-growth manner, providing precise control over the polymer's molecular weight and end-groups. nih.govrsc.org
Stille Cross-Coupling Polymerization
Stille cross-coupling polymerization is another powerful palladium-catalyzed reaction for forming carbon-carbon bonds and is extensively used in the synthesis of conjugated polymers. This reaction pairs an organotin compound with an organic halide. For polymers based on 5,8-bis(5-bromothiophen-yl) building blocks, the dibromo monomer is typically reacted with a distannylated comonomer.
The Stille reaction is known for its excellent functional group tolerance and high yields. wiley-vch.de It is a preferred method for synthesizing a variety of donor-acceptor copolymers. nih.govnih.gov For example, novel donor-acceptor electrochromic conjugated copolymers have been successfully synthesized through Stille coupling polymerization. nih.gov The reaction conditions, including the choice of catalyst, solvent, and additives, are crucial for achieving high molecular weight polymers with desirable properties. rsc.org The synthesis of stannylated tellurophenes and their use in Stille cross-coupling reactions has also been reported, expanding the scope of this polymerization technique. researchgate.net
| Polymerization Method | Key Features | Typical Monomers |
| Suzuki-Miyaura Polycondensation | Palladium-catalyzed, good functional group tolerance, potential for controlled polymerization (SCTP). | Dihaloaromatic monomer (e.g., 5,8-bis(5-bromothiophen-yl) derivative) and an aromatic diboronic acid/ester. |
| Stille Cross-Coupling Polymerization | Palladium-catalyzed, excellent functional group tolerance, high yields. | Dihaloaromatic monomer (e.g., 5,8-bis(5-bromothiophen-yl) derivative) and a distannylated comonomer. |
Formation of Alternating Copolymers
The synthesis of alternating copolymers is a key strategy for fine-tuning the optoelectronic properties of conjugated polymers. By alternating electron-donating and electron-accepting units along the polymer backbone, it is possible to control the intramolecular charge transfer (ICT) characteristics, which in turn dictates the polymer's absorption spectrum and energy levels. The 5,8-bis(5-bromothiophen-yl)quinoxaline unit often serves as an electron-accepting moiety.
Alternating quinoxaline (B1680401)/oligothiophene donor-acceptor copolymers have been synthesized and studied, revealing insights into the relationship between the oligothiophene segment length and the resulting optical and electronic properties. rsc.orgresearchgate.net These copolymers are typically synthesized via palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerization, where the dibromo-functionalized 5,8-bis(5-bromothiophen-yl) derivative is reacted with a diboronic acid/ester or a distannane of the donor comonomer.
Synthesis of Terpolymers with Varied Compositions
The synthesis of terpolymers, which consist of three different monomer units, offers a sophisticated approach to modulate polymer properties. By incorporating a third monomer into a polymer backbone, it is possible to fine-tune characteristics such as the absorption range, energy levels, and morphology without the need for complex monomer synthesis. researchgate.net This strategy is particularly effective for optimizing materials for organic solar cells. researchgate.net
Terpolymers can be synthesized as random copolymers, where the monomer units are arranged randomly along the polymer chain. researchgate.net By carefully selecting the three monomers and controlling their feed ratio during polymerization, the properties of the resulting terpolymer can be systematically adjusted. For instance, incorporating a third monomer into a donor-acceptor copolymer system can broaden the absorption spectrum, which is beneficial for photovoltaic applications. researchgate.net Three-component D-A type conjugated copolymers have been synthesized by Stille coupling, demonstrating the ability to tune electrochemical and spectroelectrochemical properties by varying the monomer feed ratios. nih.govnih.gov
Design of Donor-Acceptor (D-A) Conjugated Polymers
The donor-acceptor (D-A) architecture is a fundamental design concept for conjugated polymers used in organic electronics. rsc.orgnii.ac.jpmdpi.com This design involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer chain. The 5,8-bis(5-bromothiophen-yl)quinoxaline moiety is a common acceptor unit due to the electron-deficient nature of the quinoxaline core.
The electronic properties of D-A polymers are governed by the intramolecular charge transfer between the donor and acceptor units. This ICT interaction leads to a narrowing of the band gap and a red-shift in the absorption spectrum. The strength of the donor and acceptor units, as well as their arrangement in the polymer backbone, are critical factors that determine the final properties of the material. rsc.org A wide variety of donor units have been copolymerized with quinoxaline-based acceptors to create a broad library of D-A polymers with tailored properties for specific applications. nih.govrsc.orgmdpi.com
Strategies for Low Band-Gap Polymer Development
Developing low band-gap polymers is a primary goal in the field of organic electronics, particularly for organic photovoltaics, as it allows for the harvesting of a larger portion of the solar spectrum. The D-A design principle is the most effective strategy for achieving low band gaps. rsc.org By pairing a strong electron donor with a strong electron acceptor, the HOMO and LUMO energy levels of the resulting polymer can be strategically positioned to reduce the energy gap.
Quinoxaline derivatives, including those with 5,8-bis(5-bromothiophen-yl) substituents, are excellent acceptor units for the construction of low band-gap polymers. rsc.org Researchers have synthesized various quinoxaline-based low band-gap polymers and investigated their photovoltaic properties. rsc.org For example, new quinoxaline-containing monomers have been designed and synthesized as promising building blocks for D-A polymers for photovoltaic applications, with optical band gaps as low as 2.79 eV for the monomer itself. researchgate.netjournal-vniispk.ru Copolymers based on indacenodithiophene and benzothiadiazole have also been investigated as low-bandgap materials for polymer solar cells, with one copolymer exhibiting an optical bandgap of 1.75 eV. nih.gov
| Polymer | Acceptor Unit | Donor Unit(s) | Polymerization Method | Optical Band Gap (eV) |
| PQTT | Quinoxaline derivative | Thieno[3,2-b]thiophene (B52689) | Not Specified | 1.65 rsc.org |
| PQTPDTT | Quinoxaline derivative | bis(thieno-2-yl)-dipentadecylthieno[3,2-b]thiophene | Not Specified | 1.7 rsc.org |
| PIDTBT | 2,1,3-benzothiadiazole | Indacenodithiophene (IDT) | Not Specified | 1.75 nih.gov |
| PIDT-phanQ | Quinoxaline | Indacenodithiophene (IDT) | Not Specified | 1.67 nih.gov |
Influence of Monomer Composition on Resulting Polymer Characteristics
The composition of the monomer units in a copolymer or terpolymer has a profound impact on the final properties of the material. mdpi.com By systematically varying the monomers, researchers can control key characteristics such as molecular weight, solubility, thermal stability, morphology, and optoelectronic properties.
In D-A copolymers, changing the donor or acceptor unit can significantly alter the HOMO/LUMO energy levels and the band gap. For terpolymers, adjusting the feed ratio of the three monomers allows for a continuous tuning of these properties. researchgate.net For example, in a series of three D-A type conjugated copolymers synthesized by Stille coupling, varying the donor-to-acceptor ratio had a significant effect on the electrochemical and spectroelectrochemical properties. nih.gov Similarly, the structure of the monomer can influence the mechanical and electrochemical properties of the resulting polymer networks. mdpi.com The choice of monomer also affects the polymerization process itself, with factors like steric hindrance and reactivity influencing the achievable molecular weight and purity of the final polymer. mdpi.com
Applications of Materials Incorporating the 5,8 Bis 5 Bromothiophen Yl Moiety in Advanced Technologies
Organic Electronics
Materials incorporating the 5,8-bis(5-bromothiophen-yl) moiety are pivotal in the field of organic electronics. This structural unit is frequently used to synthesize conjugated polymers that form the active layer in electronic devices. The ability to tune the electronic properties by copolymerizing this monomer with various aromatic units allows for the creation of materials tailored for specific functions, from charge transport to light absorption and emission.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Polymers derived from monomers containing the 5,8-bis(5-bromothiophen-yl) moiety, especially those with a quinoxaline (B1680401) core, have been investigated for their charge transport properties.
For instance, a donor-acceptor polymer, designated PQ1, was synthesized by coupling a quinoxaline-based monomer with indacenodithiophene (IDT), an electron-rich group. frontiersin.org This polymer was designed to have a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. When integrated into an OFET device structure, PQ1 exhibited p-type (hole-transporting) behavior. After thermal annealing at 100°C, the devices showed an average hole mobility (µh) of 0.11 cm²/V·s, with the best-performing device reaching up to 0.12 cm²/V·s. frontiersin.org This performance is attributed to the strong ICT character and the tendency of the polymer chains to form well-ordered aggregates in the solid state, which facilitates the movement of charge carriers between neighboring molecules. frontiersin.org The HOMO and LUMO energy levels of PQ1 were determined to be -5.58 eV and -4.28 eV, respectively, indicating good air stability. frontiersin.org
Table 1: Performance of OFETs Based on a Quinoxaline-Thiophene Polymer
| Polymer | Device Structure | Annealing Temp. (°C) | Carrier Type | Avg. Mobility (µh) (cm²/V·s) | Max. Mobility (µh) (cm²/V·s) |
|---|
Conjugated Polymer Semiconductors
The 5,8-bis(5-bromothiophen-yl) moiety is a versatile building block for creating a wide array of conjugated polymer semiconductors. Through transition metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, the bromine atoms can be replaced, allowing the monomer to be linked with other aromatic units. researchgate.net This process creates extended π-conjugated systems along the polymer backbone, which is essential for semiconducting behavior.
A common strategy involves copolymerizing a 5,8-bis(5-bromothiophen-2-yl)quinoxaline derivative with an electron-rich comonomer, such as fluorene (B118485) or benzodithiophene. This results in a classic donor-acceptor (D-A) alternating copolymer architecture. In this design, the quinoxaline unit acts as the electron acceptor (A) while the comonomer acts as the donor (D). This structure lowers the polymer's bandgap, enabling it to absorb light at longer wavelengths, and allows for tuning of the frontier molecular orbital (HOMO and LUMO) energy levels. For example, alternating polyfluorene copolymers have been synthesized for use as photoactive materials in solar cells. researchgate.net The synthesis of such polymers often involves reacting the brominated quinoxaline-thiophene monomer with a diboronic ester of the donor unit, such as 9,9-dioctylfluorene. researchgate.net
Organic Photovoltaics (OPVs)
In the realm of renewable energy, the 5,8-bis(5-bromothiophen-yl) building block has been extensively used to develop materials for organic photovoltaics (OPVs), also known as organic solar cells. These materials form the active layer where sunlight is absorbed, and charge carriers (electrons and holes) are generated. The D-A polymer design is particularly effective for OPVs as it facilitates both light absorption and the initial separation of the photogenerated excitons.
Electron Donor Polymers
The most prominent application of polymers incorporating the 5,8-bis(5-bromothiophen-yl) moiety is as electron donor materials in OPV devices. These polymers are designed to have a relatively high HOMO level for efficient hole transport and a wide absorption spectrum to maximize sunlight harvesting.
One notable example is a polymer created through the Suzuki coupling of a 5,8-bis(5-bromothiophen-2-yl)quinoxaline monomer with a fluorene-based monomer. This alternating polymer (P1) was used as the electron donor in a bulk heterojunction solar cell. researchgate.net Another approach involves creating terpolymers, which are polymers consisting of three different monomer units. A terpolymer (P2) was synthesized using monomers of fluorene (50%), quinoxaline (25%), and benzothiadiazole (25%). The inclusion of the benzothiadiazole unit helped to increase the optical absorption coverage into the 350–600 nm range, a desirable property for capturing more of the solar spectrum. researchgate.net
Bulk Heterojunction (BHJ) Solar Cells
Bulk heterojunction (BHJ) solar cells are the most common and efficient type of OPV. In a BHJ device, the electron donor polymer is blended with an electron acceptor material, typically a fullerene derivative like PCBM, to form a nanoscale interpenetrating network. This morphology creates a large interfacial area for efficient exciton (B1674681) dissociation.
Polymers derived from 5,8-bis(5-bromothiophen-yl) monomers have demonstrated their potential in BHJ devices. An alternating copolymer, P1, based on fluorene and quinoxaline units was blended with PC₇₀BM in a 1:4 ratio. Solar cell devices fabricated from this blend achieved a power conversion efficiency (PCE) of 3.18%. The device exhibited a short-circuit current density (Jsc) of 7.78 mA/cm², an open-circuit voltage (Voc) of 0.82 V, and a fill factor (FF) of 50%. researchgate.net
In a related study, a terpolymer (P2) containing fluorene, quinoxaline, and benzothiadiazole units was also tested in a BHJ device with PC₇₀BM. This device yielded a PCE of 2.14%, with a Jsc of 5.97 mA/cm², a Voc of 0.84 V, and an FF of 42%. The lower performance of the terpolymer was attributed to a less favorable blend morphology, which may have hindered efficient charge transport. researchgate.net
Table 2: Performance of BHJ Solar Cells Using Polymers with the 5,8-bis(5-bromothiophen-yl) Moiety
| Polymer | Acceptor | Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|---|
| P1 | PC₇₀BM | 1:4 | 0.82 | 7.78 | 50 | 3.18 |
Optimization of Polymer Structures for Photovoltaic Performance
The performance of polymer solar cells is critically dependent on the properties of the active materials, particularly their ability to absorb a broad range of the solar spectrum. Polymers that can absorb across the entire visible region, often termed "black polymers," are highly desirable for maximizing solar energy capture. The 5,8-bis(5-bromothiophen-yl) moiety has been instrumental in the design of such polymers.
Researchers have synthesized alternating polyfluorene (APFO) copolymers with extended absorption by incorporating complex donor-acceptor-donor (DAD) segments derived from 5,10-bis(5-bromothiophen-2-yl)-2,3,7,8-tetraphenylpyrazino-[2,3-g]quinoxaline. researchgate.net Two such polymers, APFO-Black 1 and APFO-Black 2, demonstrate broad absorption spectra extending to approximately 850 nm. researchgate.net When used as the electron donor material in bulk-heterojunction (BHJ) solar cells with fullerene derivatives like PCBM as the acceptor, these polymers have shown promising, albeit modest, power conversion efficiencies (PCE). researchgate.netossila.com The optimization of these devices involves varying the donor-acceptor mixing ratios to improve charge separation and transport. researchgate.netucla.edu
Detailed findings from these studies are summarized below:
| Polymer | Acceptor | PCE (%) | Absorption Range (nm) |
| APFO-Black 1 | PCBM researchgate.net or PCBM arabjchem.org | 1.2% | up to ~850 |
| APFO-Black 2 | PCBM researchgate.net or PCBM arabjchem.org | 1.5% | up to ~850 |
Advanced Materials Science Applications
Dyes for Dye-Sensitized Solar Cells
Thiophene-based organic dyes are compelling alternatives to traditional ruthenium-based sensitizers in dye-sensitized solar cells (DSSCs) due to their high molar extinction coefficients, low cost, and tunable properties. uobaghdad.edu.iq The 5,8-bis(5-bromothiophen-yl) structural motif is a precursor to more complex thiophene-containing dyes designed for efficient light harvesting and electron injection.
Studies on novel metal-free organic dyes incorporating thiophene (B33073) moieties have demonstrated their potential as effective sensitizers. uobaghdad.edu.iq For instance, a series of five thiophene-based dyes, designated IS1-5, were synthesized and evaluated in DSSCs. uobaghdad.edu.iq These dyes, which are cyanoacetanilide derivatives, are noted for their simple synthesis and multiple anchoring groups that facilitate strong attachment to the TiO2 semiconductor surface. uobaghdad.edu.iq
The photovoltaic performance of these dyes, both individually and as co-sensitizers with the standard N-719 dye, highlights the impact of molecular structure on efficiency. When used alone, the IS-5 dye achieved a PCE of 2.72%. However, performance was significantly enhanced through a co-sensitization strategy, where a combination of a thiophene-based dye and the N-719 dye was used. The co-sensitized cell using IS-5 and N-719 achieved a PCE of 8.09%, surpassing the efficiency of the cell with N-719 alone (7.61%). uobaghdad.edu.iq This improvement is attributed to complementary light absorption and optimized interfacial charge transfer dynamics. uobaghdad.edu.iquobaghdad.edu.iq
| Sensitizer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η%) |
| IS-5 (alone) | 0.646 | 6.15 | 68.30 | 2.72 |
| N-719 (alone) | - | - | - | 7.61 |
| N-719 + IS-4 | - | - | - | 7.69 |
| N-719 + IS-5 | - | - | - | 8.09 |
Luminescent Materials
Derivatives of the 5,8-bis(5-bromothiophen-yl) moiety exhibit interesting photophysical properties, making them suitable for applications as luminescent materials. One such derivative is 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. This compound demonstrates fluorescence in both solution and solid-state plastic films, with emission wavelengths spanning from 550 to 750 nm. rsc.orgresearchgate.net
The photophysical characteristics of this compound were studied in various solvents. It displays visible absorption bands at 527 nm, 558 nm, and 362 nm in propylene carbonate. researchgate.net The absorption and emission spectra are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For instance, the maximum absorption wavelength (λmax) shows a red shift of 12 nm when the solvent is changed from acetonitrile to toluene (B28343). researchgate.net The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, varies with the solvent, indicating changes in the energy loss between excitation and fluorescence states. researchgate.net The smallest Stokes shifts were observed in less polar solvents like THF and cyclohexane, suggesting minimal geometric relaxation in the excited state. researchgate.net
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Propylene Carbonate | 558 | - | 734 |
| Acetonitrile | 558 | 589 | 836 |
| Diethyl Ether | 563 | - | 668 |
| Tetrahydrofuran (B95107) (THF) | - | - | 601 |
| Cyclohexane | 569 | - | 601 |
| Dibutyl Ether | - | - | 719 |
| Dichloromethane (DCM) | - | - | 804 |
| Toluene | 570 | - | - |
Photocatalysis for Hydrogen Evolution
Conjugated organic polymers, including those derived from thiophene-based building blocks, are emerging as promising metal-free photocatalysts for hydrogen evolution from water. mdpi.com Their tunable electronic properties, broad visible-light absorption, and high surface areas make them attractive for converting solar energy into chemical fuels. nih.gov While direct studies on 5,8-bis(5-bromothiophen-yl)-based polymers for this specific application are not widely detailed, research on related D-A type polymer photocatalysts provides significant insights.
For example, polymer photocatalysts constructed by coupling multiple-thiophene-based electron donors with a dibenzothiophene-S,S-dioxide (BTDO) electron acceptor have shown ultrahigh photocatalytic hydrogen evolution rates. mdpi.com A polymer named TP-BTDO-2, which incorporates a 2,2′:5′,2′′-terthiophene donor, exhibited a hydrogen evolution rate (HER) of 108.59 mmol h⁻¹ g⁻¹ under visible light without a Pt co-catalyst. mdpi.com This high activity is attributed to its strong visible light absorption and efficient charge carrier separation. mdpi.com Upon loading with a 1 wt% Pt co-catalyst, the HER of TP-BTDO-2 increased further to 161.28 mmol h⁻¹ g⁻¹ under full spectrum irradiation. mdpi.com These results underscore the immense potential of thiophene-containing polymer systems for photocatalytic applications.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The incorporation of thiophene-based building blocks into porous crystalline materials like Covalent Organic Frameworks (COFs) is a significant area of research. pnas.orgresearchgate.net These materials combine the exceptional electronic properties of thiophene derivatives with the high surface area and ordered porosity of COFs, making them ideal candidates for applications in electronics, sensing, and catalysis. mit.edu
Although thiophene's five-membered ring presents geometric challenges for forming highly crystalline frameworks, researchers have successfully synthesized several thiophene-based COFs. pnas.orgresearchgate.net This is often achieved by using monomers such as thiophene-, bithiophene-, and thienothiophene-diboronic acids. mit.edu
One notable example is the synthesis of a COF (T-COF 4) from thieno[3,2-b]thiophene-2,5-diboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). mit.edu This material crystallizes in a 2D hexagonal lattice with an eclipsed stacking arrangement. mit.edu The unique architecture of these thiophene-based COFs, with their stacked 1D columns, is ideal for charge and exciton transport. mit.edu Furthermore, the porous nature of these COFs allows for the postsynthetic inclusion of guest molecules, which can modulate their electronic properties. For instance, the p-type thiophene-based COFs can be doped with electron acceptors like tetracyanoquinodimethane (TCNQ), forming a charge-transfer complex within the COF's pores. mit.edu This demonstrates a crucial step toward implementing these advanced materials in electronic devices.
| Framework | Building Blocks | Lattice Type | Key Feature |
| T-COF 4 | thieno[3,2-b]thiophene-2,5-diboronic acid + HHTP | Eclipsed AA hexagonal 2D | Contains a promising monomer for conductive polymers. mit.edu |
| TT-COF | thieno[3,2-b]thiophene-2,5-diyldiboronic acid + HHTP | - | High surface area (1810 m²/g) and 3 nm pore size. pnas.org |
Computational and Theoretical Studies of 5,8 Bis 5 Bromothiophen Yl Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene-based derivatives. DFT methods are employed to explore molecular structures, electronic behaviors, and the reactivity of these compounds with a high degree of accuracy.
DFT calculations are crucial for determining the optimized geometries of 5,8-bis(5-bromothiophen-yl) derivatives. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related bromothiophene derivatives have shown a strong correlation between geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction. nih.govnih.gov
Theoretical studies on similar thiophene (B33073) derivatives have demonstrated that the C-S bond lengths can be influenced by the repulsion between the lone pair of electrons on the sulfur atom and the electrons on the adjacent carbon atoms. rroij.comrroij.com Furthermore, DFT has been used to assess the planarity of such molecules, which can be influenced by the twisting of aromatic rings. nih.gov
Table 1: Selected Calculated Bond Lengths and Angles for a Bromothiophene Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |
|---|---|---|---|
| Bond Length (Å) | C-S | 1.719 - 1.754 | 1.727 |
| Bond Length (Å) | C-Br | 1.907 | 1.907 |
| Bond Angle (°) | C-S-C | 91.34 - 91.74 | - |
Note: Data is based on studies of structurally similar bromothiophene compounds and serves as a representative example. rroij.comrroij.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For thiophene derivatives, DFT calculations are used to determine the energies of these orbitals and their spatial distribution. mdpi.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. youtube.com In many thiophene-based systems, the HOMO is often localized on the thiophene ring and any electron-donating groups, whereas the LUMO is distributed over the electron-accepting portions of the molecule.
Table 2: Representative Frontier Molecular Orbital Energies for a Bromothiophene Derivative
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: This data is for a representative bromothiophene-containing molecule to illustrate typical values. rroij.com
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. semanticscholar.orgresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals and provide insights into the global and local reactivity of a compound.
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are valuable for predicting how a molecule will interact with other chemical species. semanticscholar.org For example, a higher electrophilicity index suggests a potent electrophilic nature. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for a Bromothiophene Derivative
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 1.831 |
| Chemical Softness (S) | 0.546 |
| Electronegativity (χ) | 4.536 |
Note: Values are for a representative bromothiophene derivative. rroij.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying reactive sites. nih.govnih.gov The MEP map uses a color-coded surface to represent different electrostatic potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.comresearchgate.net
In thiophene derivatives, MEP analysis can pinpoint the most likely sites for chemical reactions. For instance, in some thiophene-sulfonamide derivatives, the most negative electrostatic potential is often located on the oxygen atoms of a carboxyl group, while the most positive potential is found on the hydrogen of an NH2 group. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. researchgate.netresearchgate.net It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. juniperpublishers.compcbiochemres.com
NBO analysis translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. juniperpublishers.comuba.ar A key aspect of NBO analysis is the calculation of the second-order perturbation energy (E(2)), which quantifies the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. pcbiochemres.com These interactions are crucial for understanding the electronic delocalization and stability of the molecule.
Thiophene derivatives are of significant interest for their potential applications in non-linear optical (NLO) materials. nih.govnih.gov DFT calculations are widely used to predict the NLO properties of these compounds, such as polarizability (α) and first-order hyperpolarizability (β). journaleras.com These parameters are essential for characterizing a material's NLO response.
The design of molecules with enhanced NLO properties often involves creating systems with strong intramolecular charge transfer, typically through a donor-π-acceptor architecture. nih.gov DFT studies can guide the synthesis of new materials by predicting how different structural modifications will affect the NLO response. researchgate.netmedmedchem.com For example, the substitution of electron-donating and electron-withdrawing groups can significantly influence the hyperpolarizability of a molecule. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| 5,8-bis(5-bromothiophen-yl) |
| Thiophene-sulfonamide derivatives |
Mechanistic Probing via Computational Methods
Computational methods provide a molecular-level understanding of the structure-property relationships in 5,8-bis(5-bromothiophen-yl) derivatives. Density Functional Theory (DFT) is a widely employed method to investigate the geometric and electronic properties of these molecules. By calculating optimized geometries, researchers can predict how chemical modifications will influence the planarity of the molecular backbone, a critical factor for efficient charge transport.
For instance, computational studies on related dithienylethene (DTE) mechanophores have been used to understand the kinetics of mechanochemical cycloreversion. researchgate.net These studies help in elucidating the root causes of observed mechano-regiochemical differences by analyzing the forces involved in breaking and forming bonds. researchgate.net Similarly, for 5,8-bis(5-bromothiophen-yl) derivatives, computational mechanistic probing can be used to explore reaction pathways, such as those in Suzuki cross-coupling reactions, by modeling the transition states and intermediates. This allows for the optimization of reaction conditions to achieve higher yields and selectivity.
Charge Transfer Properties and Electronic Structure Determination
The performance of organic electronic devices is intrinsically linked to the charge transfer properties and electronic structure of the active materials. Computational chemistry offers a powerful platform to predict and analyze these characteristics for 5,8-bis(5-bromothiophen-yl) derivatives.
Electronic Structure: The electronic structure of these compounds is primarily described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the charge injection and transport capabilities of a material. DFT calculations are routinely used to determine the HOMO and LUMO energy levels. For instance, studies on various thiophene-based derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can effectively tune these energy levels. rsc.org The energy difference between the HOMO and LUMO levels, known as the band gap, is a key parameter that dictates the optical and electronic properties of the material.
Theoretical investigations on thieno[2,3-b]benzothiophene (TBT) and its derivatives have demonstrated the impact of different substituents on their frontier orbitals, ionization potentials (IPs), and electron affinities (EAs). rsc.org These calculations help in establishing a foundational understanding of the structure-property relationships. rsc.org
Charge Transfer Properties: Efficient charge transport in organic semiconductors can occur through two primary mechanisms: hopping and band-like transport. For many disordered organic materials, charge transport is dominated by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is largely governed by two key parameters: the reorganization energy (λ) and the charge transfer integral (V).
The reorganization energy represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. A lower reorganization energy is desirable for efficient charge transport. Computational methods, such as DFT, are used to calculate the reorganization energies for both holes (λh) and electrons (λe).
The charge transfer integral, or electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules in a crystal or film. This parameter is highly sensitive to the intermolecular distance and orientation (π-stacking). Theoretical calculations can predict the charge transfer integrals for different molecular packing arrangements, providing insights into the charge mobility. For example, in some thieno[2,3-b]benzothiophene derivatives, predicted hole mobilities have been as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org
By combining the calculated reorganization energies and charge transfer integrals, the charge carrier mobility (μ) can be estimated using models like the Marcus theory. This allows for a theoretical prediction of the material's performance in an electronic device. Computational studies on materials like 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) and its complexes have shown that molecules with small reorganization energies can serve as ambipolar charge transport materials. researchgate.net
Below is an interactive data table summarizing typical electronic properties calculated for related thiophene-based compounds, which are analogous to the data that would be generated for 5,8-bis(5-bromothiophen-yl) derivatives.
| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Hole Mobility (cm² V⁻¹ s⁻¹) | Predicted Electron Mobility (cm² V⁻¹ s⁻¹) |
| Thieno[2,3-b]benzothiophene Derivatives rsc.org | -5.5 to -6.0 | -1.8 to -2.5 | 3.5 to 4.2 | 0.17 - 0.28 | 0.012 - 0.013 |
| 1,3,4-Oxadiazole Derivatives researchgate.netsemanticscholar.org | -6.0 to -7.5 | -1.5 to -3.0 | 2.5 to 4.5 | High (ambipolar) | High (ambipolar) |
| Poly(3-alkylthiophenes) rsc.org | ~ -5.0 | ~ -3.0 | ~ 2.0 | > 0.1 | Variable |
Analytical and Spectroscopic Characterization Techniques for 5,8 Bis 5 Bromothiophen Yl Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For structures incorporating the 5,8-bis(5-bromothiophen-yl) moiety, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectra of these compounds, the protons on the thiophene (B33073) rings typically appear as doublets in the aromatic region (approximately 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons are characteristic of their relative positions on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the electronic properties of the central aromatic or heterocyclic core to which the bromothiophene units are attached.
Representative NMR Data for a Structurally Related Compound:
| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C{¹H} NMR (CDCl₃) δ (ppm) |
| Thiophene-CH | 8.43 (d, J = 5 Hz) | 154.51 |
| Aromatic-CH | 8.70 (s) | 152.09 |
| Alkyl-CH₂ | 2.83 (t, J = 8 Hz) | 150.27 |
| Alkyl-CH₂ | 1.74 (p, J = 8 Hz) | 147.90 |
| Alkyl-CH₂ | 1.45 (m) | 145.05 |
| Alkyl-CH₂ | 1.35 (m) | 140.09 |
| Alkyl-CH₃ | 0.92 (t, J = 7 Hz) | 14.24 |
| Alkyl-CH₃ | 0.89 (t, J = 7 Hz) | 14.10 |
| Alkyl-CH₃ | - | 10.89 |
Note: Data is for a compound containing a 5,5'-Bis{7-(4-(5-hexylthiophen-2-yl))- iosrjournals.orgnih.govmdpi.comthiadiazolo[3,4-c]pyridine}-3,3'-di-2-ethylhexylsilylene-2,2'-bithiophene and serves as an illustrative example. Actual chemical shifts for 5,8-bis(5-bromothiophen-yl) structures will vary depending on the specific molecular framework. amazonaws.com
Mass Spectrometry (e.g., MALDI, HRMS-EI)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For 5,8-bis(5-bromothiophen-yl) derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
The presence of two bromine atoms in these molecules results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 peak pattern for the molecular ion, with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.
Electron impact (EI) ionization can lead to fragmentation of the molecule. Common fragmentation pathways for thiophene derivatives involve cleavage of the bonds between the thiophene rings and the central core, as well as the loss of bromine atoms. The observed fragment ions can help to confirm the proposed structure. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a softer ionization technique often used for larger molecules, which typically results in less fragmentation and a more prominent molecular ion peak.
Expected Isotopic Pattern for a Dibrominated Compound:
| Ion | Relative Abundance |
| M | 1 |
| M+2 | 2 |
| M+4 | 1 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
For 5,8-bis(5-bromothiophen-yl) structures, the FT-IR and FT-Raman spectra will be dominated by vibrations of the thiophene rings and the central aromatic system. Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. primescholars.com
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene and any other aromatic rings give rise to strong bands in the 1600-1400 cm⁻¹ region. iosrjournals.orgresearchgate.net
C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring can be observed in the range of 850-600 cm⁻¹. iosrjournals.orgresearchgate.net
C-Br stretching: The carbon-bromine stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.
The FT-IR spectrum of 5-bromothiophene-2-carbaldehyde (B154028), a related precursor, shows characteristic peaks that can be correlated to the vibrations within the 5,8-bis(5-bromothiophen-yl) structures. researchgate.net
Characteristic Vibrational Frequencies for Thiophene Derivatives:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Ring Stretch | 1600-1400 |
| C-H In-plane Bend | 1300-1000 |
| C-H Out-of-plane Bend | 1000-750 |
| C-S Stretch | 850-600 |
Electrochemical Characterization (e.g., Cyclic Voltammetry for redox behavior)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of 5,8-bis(5-bromothiophen-yl) compounds. These measurements are crucial for understanding the electronic behavior of these materials, especially for applications in organic electronics.
Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For electroactive materials like conjugated thiophene derivatives, CV can reveal the oxidation and reduction potentials. The oxidation potential is associated with the removal of electrons from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the addition of electrons to the lowest unoccupied molecular orbital (LUMO).
From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated. The difference between these energy levels provides the electrochemical band gap, which is a key parameter for optoelectronic applications. For a 5,7-bis(3-hexylthiophen-2-yl)-2,3-dihydrothieno[3,4-b] iosrjournals.orgrsc.orgdithiine, a related compound, two irreversible oxidation peaks were observed at 0.45 V and 1.1 V. researchgate.net
Estimated Electronic Properties from Cyclic Voltammetry Data:
| Parameter | Value (eV) |
| Oxidation Potential | 0.67 - 0.75 |
| HOMO Energy Level | -5.2 to -5.5 |
| LUMO Energy Level | -2.8 to -3.1 |
| Electrochemical Band Gap | 2.1 to 2.7 |
Note: The values are representative and can vary significantly based on the specific molecular structure and experimental conditions. researchgate.net
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 5,8-bis(5-bromothiophen-yl) compounds that can be grown as single crystals, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one, a compound containing the bis(5-bromothiophen-yl) core, has been determined. nih.gov In this structure, the molecule adopts a specific conformation in the solid state, and the crystal packing is influenced by non-covalent interactions such as C-H···O hydrogen bonds and C-Br···π interactions. nih.gov This detailed structural information is invaluable for understanding the structure-property relationships of these materials.
Representative Crystallographic Data for (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0348 (4) |
| b (Å) | 11.2319 (4) |
| c (Å) | 7.9781 (3) |
| β (°) | 109.916 (2) |
| V (ų) | 845.89 (6) |
| Z | 2 |
Data obtained from the crystallographic information file for the specified compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
For 5,8-bis(5-bromothiophen-yl) derivatives, the experimentally determined percentages of carbon, hydrogen, nitrogen (if present), and sulfur are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correct elemental composition of the compound. nih.gov
Example of Elemental Analysis Data:
| Element | Calculated (%) | Found (%) |
| C | 63.48 | 63.5 |
| H | 6.71 | 6.65 |
| N | 8.23 | 8.20 |
Note: This data is for a representative complex organic molecule and serves as an illustration of the expected format and agreement between calculated and found values. amazonaws.com
Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability of materials. For 5,8-bis(5-bromothiophen-yl) based compounds, particularly polymers, TGA is used to determine the decomposition temperature, which is a critical parameter for applications where thermal stability is required, such as in organic electronic devices.
In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded. The resulting thermogram plots mass percentage versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. For polymeric materials, multiple decomposition steps may be observed, corresponding to the loss of side chains followed by the degradation of the polymer backbone at higher temperatures.
Typical TGA Data Interpretation:
| Temperature Range (°C) | Observed Event |
| 25 - 100 | Loss of volatile solvents or moisture |
| 100 - 300 | Stable region, no significant mass loss |
| > 300 | Onset of thermal decomposition |
| 300 - 600 | Major mass loss due to decomposition |
| > 600 | Residual mass (char) |
Q & A
Q. Table 2: Common Data Contradictions and Resolutions
| Contradiction | Probable Cause | Resolution Strategy |
|---|---|---|
| Divergent yields in coupling reactions | Catalyst deactivation | Pre-dry solvents; use fresh Pd sources |
| Variable regioselectivity | Solvent polarity effects | Test aprotic vs. protic solvents |
Q. What strategies validate the structure-activity relationship (SAR) of bromothiophene derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent positions (e.g., 5-bromo vs. 8-bromo) with biological activity using partial least squares regression .
- Crystallographic Data : Map steric parameters (e.g., torsion angles) to activity trends, as seen in for carboxamide derivatives .
- In Silico Docking : Predict binding affinities with target proteins (e.g., kinases) using AutoDock Vina .
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
